1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
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Description
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C19H25ClN2O2 and its molecular weight is 348.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Properties
Research on compounds structurally related to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol" indicates their application in synthesizing new chemical entities with pronounced biological activities. For instance, Papoyan et al. (2011) synthesized new compounds exhibiting significant anticonvulsive and some peripheral n-cholinolytic activities, highlighting the therapeutic potential of such molecules in neurological disorders (Papoyan et al., 2011).
Material Science and Catalysis
Compounds with morpholine and carbazole structures have been investigated for their role in material science and as catalysts in chemical reactions. Aydemir et al. (2014) described the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showcasing their efficiency as catalysts in the transfer hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).
Antimicrobial and Antiurease Activities
Morpholine derivatives, including those related to the compound , have shown promising antimicrobial and antiurease activities. Bektaş et al. (2012) reported on the synthesis of morpholine derivatives containing an azole nucleus, which displayed significant activity against Mycobacterium smegmatis and potential in antifungal applications (Bektaş et al., 2012).
Photophysical Characterization
The structural and photophysical properties of morpholinochlorins, derived from compounds similar to "this compound," have been explored, suggesting their utility in the development of novel photophysical materials. McCarthy et al. (2003) conducted an in-depth analysis, indicating the potential of these compounds in various applications due to their unique UV-vis absorption properties (McCarthy et al., 2003).
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(23)12-21-8-10-24-11-9-21/h3,5-6,14,23H,1-2,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQZAFHKXJZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCOCC4)O)C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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